

Mg₂SiO₄ thermal expansion and conductivity at high temperatures

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Compound of Interest

Compound Name: Magnesium orthosilicate

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An In-depth Technical Guide on the High-Temperature Thermal Properties of Magnesium Silicate (Mg₂SiO₄)

Authored for: Researchers, Scientists, and Drug Development Professionals December 22, 2025

Abstract

Magnesium silicate, specifically its olivine polymorph forsterite (Mg₂SiO₄), is a critical material in both geological and industrial contexts. As a primary constituent of the Earth's upper mantle, its thermophysical properties govern significant geophysical processes.^{[1][2]} Industrially, forsterite ceramics are valued for their high melting point, excellent electrical insulation, and high-creep resistance, making them suitable for applications such as refractory materials and electronic insulators.^{[3][4]} A comprehensive understanding of its thermal expansion and conductivity at elevated temperatures is paramount for accurately modeling Earth's interior dynamics and for the design and application of high-performance ceramic components. This guide provides a detailed overview of these properties, consolidates quantitative data from recent studies, outlines key experimental methodologies, and illustrates the underlying physical relationships.

High-Temperature Thermal Expansion of Mg₂SiO₄

Thermal expansion is the tendency of matter to change its volume in response to a temperature change. For anisotropic crystalline materials like forsterite, this expansion can

differ along various crystallographic axes. The volumetric thermal expansion coefficient (α) quantifies this change and is a crucial parameter for predicting material behavior and thermal stress in high-temperature environments.

The thermal expansion of Mg_2SiO_4 is primarily driven by the anharmonicity of lattice vibrations (phonons). As temperature increases, the mean distance between atoms increases, leading to volumetric expansion. This effect is counteracted by pressure, which suppresses expansion.^[1] Studies have shown that the thermal expansion coefficient of forsterite's high-pressure polymorph, ringwoodite ($\gamma\text{-Mg}_2\text{SiO}_4$), decreases monotonically with increasing pressure.^{[1][5][6]}

Quantitative Data: Thermal Expansion

The following table summarizes experimentally and computationally determined volumetric thermal expansion coefficients for Mg_2SiO_4 polymorphs under various conditions.

Phase	Temperature (K)	Pressure (GPa)	Volumetric Thermal Expansion Coefficient (α_v) (10^{-5} K^{-1})	Source
γ - Mg_2SiO_4 (Ringwoodite)	300	0	1.74	[1][5]
γ - Mg_2SiO_4 (Ringwoodite)	300	0	1.9	[5]
γ - Mg_2SiO_4 (Ringwoodite)	300	0	1.76	[5]
γ - Mg_2SiO_4 (Ringwoodite)	300	0	1.84	[5]
$(\text{Mg}_{0.91}\text{Fe}_{0.09})_2\text{SiO}_4$ (Ringwoodite)	Ambient	Ambient	1.9 (Parameter 'a' in $\alpha = a + bT$)	[7]
α - $(\text{Mg}_{0.9}\text{Fe}_{0.1})_2\text{SiO}_4$ (San Carlos Olivine)	up to 1073	up to 8	Data available via fitting equations	[8][9]

Note: Data for forsterite (α - Mg_2SiO_4) specifically at high temperatures is often presented in the context of its high-pressure polymorphs, which are relevant to mantle conditions.

Experimental Protocols for Measuring Thermal Expansion

1.2.1. High-Temperature X-ray Diffraction (HT-XRD)

- Principle: This method measures the change in the crystal lattice parameters as a function of temperature.[10][11] The unit cell volume is calculated from the lattice parameters at each temperature, and the thermal expansion coefficient is derived from the temperature-dependence of the volume.

- Methodology:
 - Sample Preparation: A powdered sample of Mg_2SiO_4 is prepared and mounted on a sample holder within a high-temperature furnace that is transparent to X-rays. For calibration, a standard material with a known thermal expansion, such as magnesium oxide (MgO), may be used.[\[11\]](#)
 - Apparatus: An X-ray diffractometer equipped with a high-temperature attachment (e.g., a resistance-heated furnace or a laser-heated diamond anvil cell for high-pressure studies) is used.
 - Procedure: The sample is heated to a series of desired temperatures. At each temperature, the sample is allowed to thermally stabilize. An X-ray diffraction pattern is then collected.[\[10\]](#)
 - Data Analysis: The positions of the diffraction peaks are used to determine the lattice parameters (a, b, c) of the orthorhombic forsterite structure at each temperature. The unit cell volume (V) is calculated. The volumetric thermal expansion coefficient (α_v) is then determined from the slope of the volume versus temperature curve, normalized by the volume: $\alpha_v = (1/V) * (\partial V / \partial T)$.

1.2.2. Dilatometry

- Principle: Dilatometry directly measures the change in length of a bulk sample as it is heated.[\[12\]](#) An optical comparator method is a high-precision type of dilatometry.[\[13\]](#)
- Methodology:
 - Sample Preparation: A solid, typically cylindrical or rectangular, specimen of dense forsterite ceramic is fabricated. Fiducial marks may be placed on the specimen for optical methods.[\[13\]](#)
 - Apparatus: A dilatometer consists of a furnace for controlled heating, a push-rod or optical system to measure displacement, and a transducer (like an LVDT) or optical comparator to record the length change.[\[12\]](#)[\[13\]](#) The apparatus is often operated under vacuum or inert gas to prevent sample oxidation.[\[13\]](#)

- Procedure: The specimen is placed in the furnace. The system is heated at a controlled rate or in steps. The change in the specimen's length is continuously recorded as a function of temperature.[13]
- Data Analysis: The linear thermal expansion coefficient (α_l) is calculated as $\alpha_l = (1/L_0) * (\Delta L/\Delta T)$, where L_0 is the initial length and ΔL is the change in length over a temperature change ΔT . For an isotropic or polycrystalline material, the volumetric coefficient is approximately $3 * \alpha_l$.

High-Temperature Thermal Conductivity of Mg_2SiO_4

Thermal conductivity (κ) is a measure of a material's ability to conduct heat. In Mg_2SiO_4 at high temperatures, heat is transferred through two primary mechanisms: lattice vibrations (phonons) and radiation (photons).

- Lattice Conductivity (κ_{lat}): This involves the transport of thermal energy via quantized lattice vibrations. This mechanism is dominant at lower temperatures. Its effectiveness decreases with increasing temperature due to increased phonon-phonon scattering.[14]
- Radiative Conductivity (κ_{rad}): At high temperatures, heat transfer through electromagnetic radiation becomes significant.[14] Forsterite is relatively transparent to infrared radiation, allowing photons to carry thermal energy through the crystal lattice. This component of conductivity increases strongly with temperature (proportional to T^3). [14] Experiments show that radiative heat transport can represent up to 40% of olivine's total thermal conductivity under upper mantle conditions.[14]

The total thermal conductivity is the sum of these two components: $\kappa_{\text{total}} = \kappa_{\text{lat}} + \kappa_{\text{rad}}$.

Quantitative Data: Thermal Conductivity

The following table presents a summary of thermal conductivity data for forsterite and related compositions.

Composition	Temperature (K)	Pressure (GPa)	Thermal Conductivity (W/m·K)	Source
Forsterite (Dense)	Room Temperature	Ambient	1.7 - 3.5	[15]
Forsterite (Porous)	Room Temperature	Ambient	(Lower than dense)	[15]
Polycrystalline Olivine (Fo ₉₀)	Room Temperature	up to 9	Pressure derivative of ~0.033-0.058 GPa ⁻¹	[2]
Polycrystalline Forsterite	700 - 1100	2.4 - 5.0	Pressure derivatives of diffusivity (D) are high	[2]

Note: Thermal conductivity is often derived from measurements of thermal diffusivity (D), density (ρ), and specific heat capacity (Cp) using the formula $\kappa = D * \rho * C_p$. [16]

Experimental Protocols for Measuring Thermal Conductivity

2.2.1. Laser Flash Analysis (LFA)

- Principle: LFA is a widely used method to determine thermal diffusivity. [16][17] A short pulse of energy from a laser heats one face of a small, disc-shaped sample. An infrared detector measures the temperature rise on the opposite face as a function of time. The thermal diffusivity is calculated from the rate of this temperature rise.
- Methodology:
 - Sample Preparation: A small, thin, disc-shaped sample with parallel faces is prepared. The surfaces are often coated with a thin layer of graphite to enhance absorption of the laser pulse and emission for the detector.

- Apparatus: The LFA system includes a laser (e.g., Nd:YAG or Xenon flash lamp), a high-temperature furnace with a controlled atmosphere, a sample holder, and an infrared (IR) detector.
- Procedure: The sample is placed in the furnace and heated to the desired temperature. Once stabilized, the laser fires a short pulse of energy onto the front face of the sample. The IR detector records the temperature change on the rear face over time.
- Data Analysis: The thermal diffusivity (a) is calculated from the sample thickness (L) and the time it takes for the rear face to reach half of its maximum temperature rise ($t_{1/2}$), using the formula: $a = 0.1388 * L^2 / t_{1/2}$. Corrections for heat loss and finite pulse effects are applied. The thermal conductivity (κ) is then calculated using the equation $\kappa(T) = a(T) * \rho(T) * C_p(T)$, where density (ρ) and specific heat capacity (C_p) must be known or measured separately.[\[16\]](#)

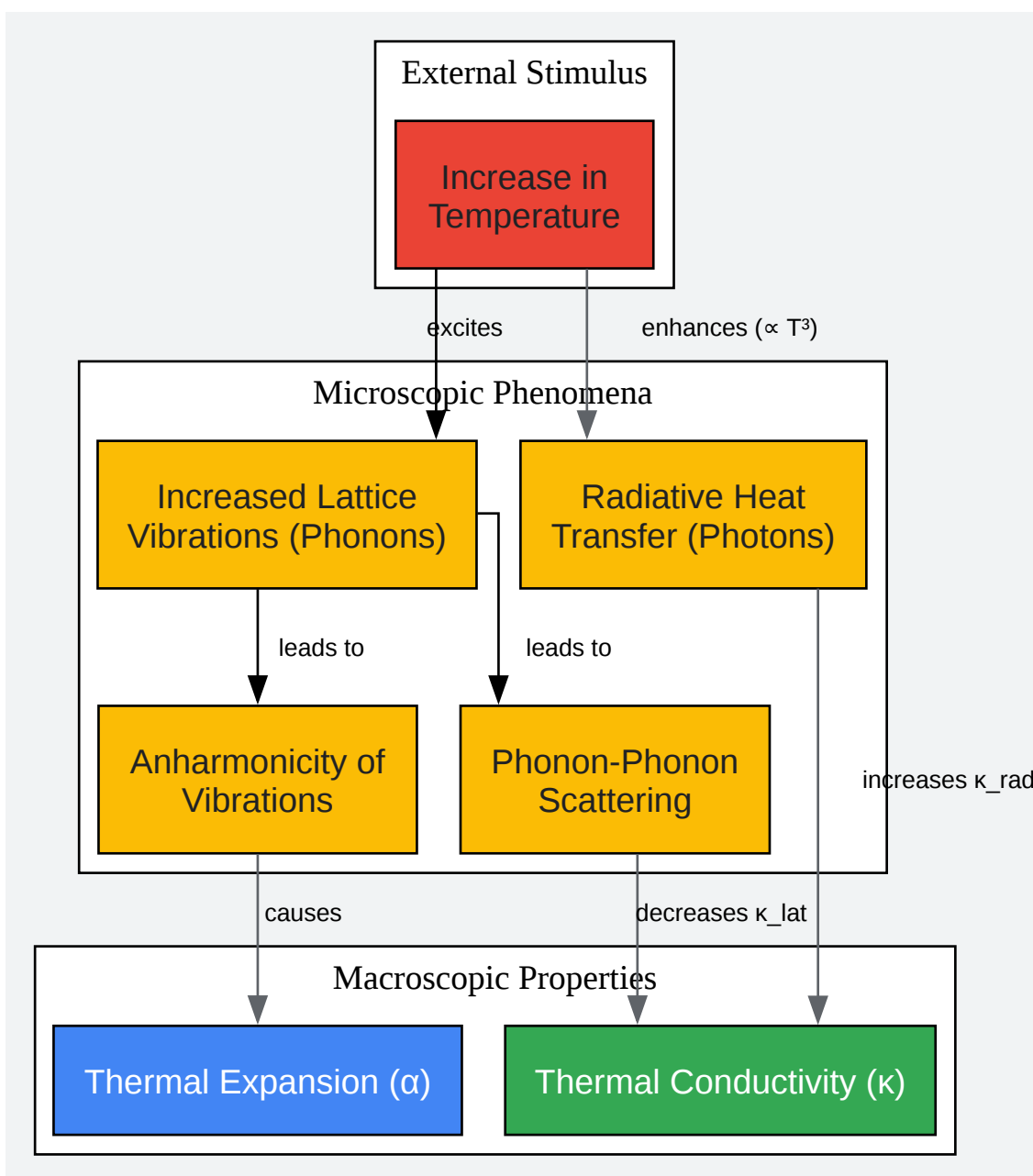
2.2.2. Transient Hot-Wire (THW) Method

- Principle: The THW method is an absolute technique that involves embedding a linear heating element (a "hot wire") within the material.[\[17\]](#)[\[18\]](#) The wire acts as both a heat source and a thermometer. By applying a constant current and measuring the wire's temperature rise over time, the thermal conductivity of the surrounding material can be determined.[\[18\]](#)
- Methodology:
 - Sample Preparation: Two identical blocks of the forsterite ceramic are prepared. A groove is machined in one block to accommodate the platinum or tantalum hot wire. The two blocks are then pressed together, sandwiching the wire.[\[19\]](#)
 - Apparatus: A THW apparatus consists of a power supply to deliver a constant current, a precise resistance measurement system (e.g., a Wheatstone bridge) to infer the wire's temperature, and a furnace to control the ambient temperature.
 - Procedure: The sample assembly is placed in a furnace and brought to the target temperature. A constant electrical current is passed through the wire for a short duration. The change in the wire's resistance, and thus its temperature, is recorded as a function of the logarithm of time.

- Data Analysis: For an ideal infinite line source, the temperature rise (ΔT) of the wire is proportional to the logarithm of time ($\ln t$). The thermal conductivity (κ) is calculated from the slope of the linear portion of the ΔT vs. $\ln(t)$ plot, the applied power per unit length (q), using the formula: $\kappa = q / (4\pi * (d(\Delta T)/d(\ln t)))$.

Visualizations

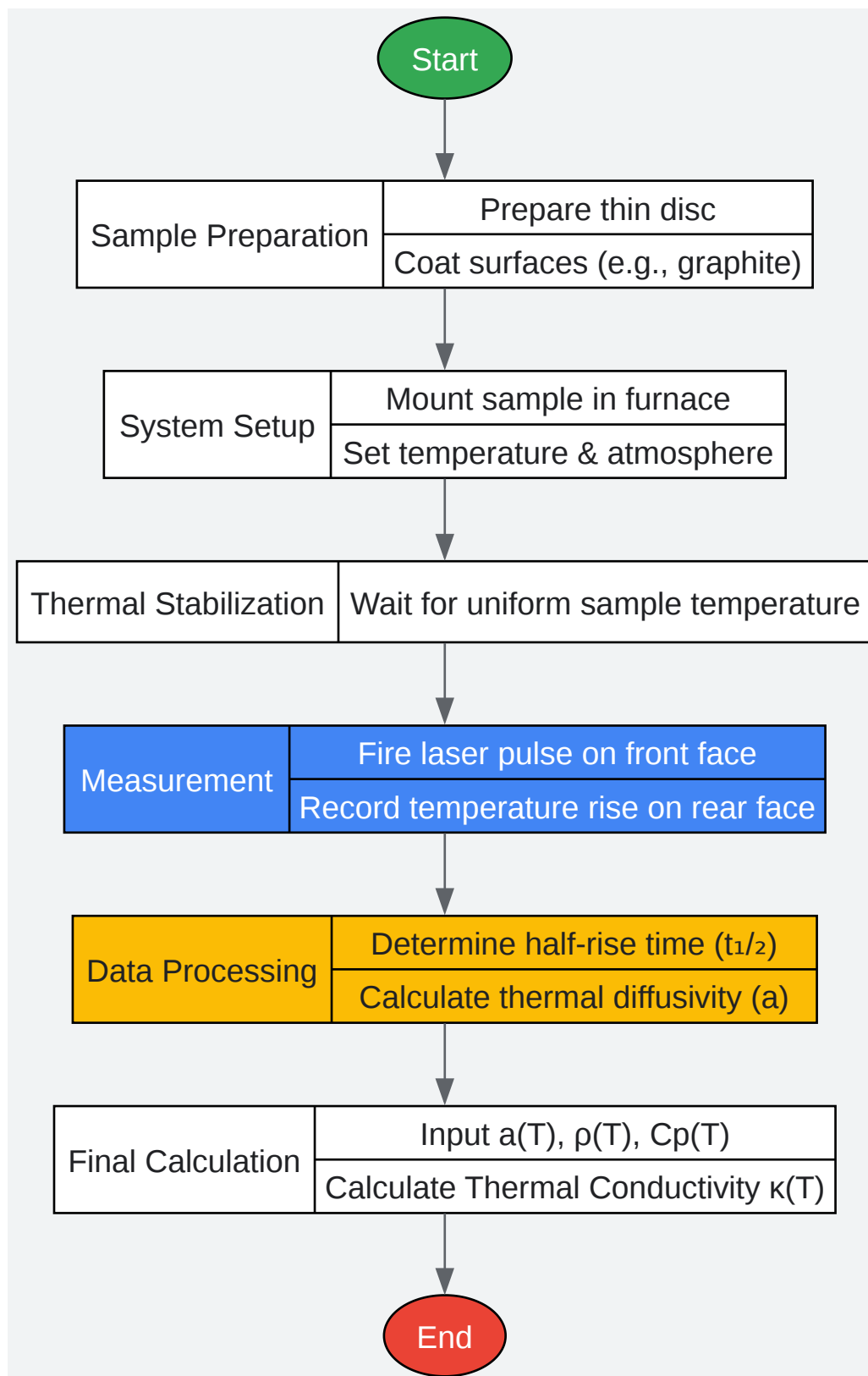
Logical Pathway of Thermal Property Dependence



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Caption: Relationship between temperature and the thermal properties of Mg_2SiO_4 .

Experimental Workflow for Laser Flash Analysis



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